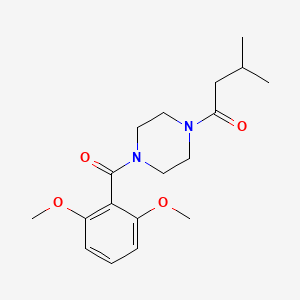

1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic piperazine or its analogs. These processes might include reactions such as condensation, cyclization, and substitution to introduce various functional groups into the piperazine backbone. An example of synthesis involves designing and synthesizing new derivatives confirmed by IR, MS, H-NMR, and elemental analysis, showing the complexity and diversity of synthesis strategies for these compounds (Xu et al., 1995).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, can be analyzed using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These analyses reveal the compound's conformation, bonding patterns, and stereochemistry. For example, XRD studies have confirmed the crystalline structure and molecular conformation of closely related piperazine derivatives (Mahesha et al., 2019).

Applications De Recherche Scientifique

Pharmacological Preconditioning

1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, similar to Trimetazidine (1-[2,3,4-trimethoxybenzyl] piperazine), has potential applications in the pharmacological preconditioning against ischemia. Trimetazidine, by increasing adenosine plasma levels, demonstrates an ability to increase cell tolerance to ischemia, which might suggest a pathway for related compounds in cellular protection mechanisms. This interaction offers a new perspective on the antischemic effects of related piperazine derivatives (Blardi Patrizia et al., 2002).

Psychoactive Substance Prevalence

While not directly linked to 1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, research on the prevalence of new psychoactive substances, including piperazine derivatives, sheds light on the broad landscape of synthetic compounds' applications. Studies focusing on the detection of such substances in various contexts highlight the need for awareness and monitoring of synthetic compounds' spread and effects (K. Rust et al., 2012).

Antipsychotic Potential

Compounds related to piperazines, such as ST2472 (9-piperazin-1-ylpyrrolo[2,1]-b[1,3]benzothiazepine), have been shown to have antipsychotic activity, suggesting potential research avenues for 1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine in this domain. Such compounds could offer new treatment options for psychiatric conditions, demonstrating the value of continued research into piperazine derivatives (Katia Lombardo et al., 2009).

Novel Synthetic Opioid Analysis

The analysis of novel synthetic opioids like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) in human samples illustrates the forensic and clinical importance of studying piperazine derivatives. Understanding the metabolic and pharmacokinetic profiles of such compounds is crucial for addressing the challenges posed by new psychoactive substances (D. Papsun et al., 2016).

Hyponatremia Treatment

Research into the treatment of hyponatremia with non-peptide arginine vasopressin antagonists points to potential therapeutic applications for structurally related compounds. The ability of such antagonists to induce aquaresis and improve hyponatremia underscores the therapeutic value of exploring the effects of piperazine derivatives in similar contexts (Toshikazu Saito et al., 1997).

Propriétés

IUPAC Name |

1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13(2)12-16(21)19-8-10-20(11-9-19)18(22)17-14(23-3)6-5-7-15(17)24-4/h5-7,13H,8-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXISIUDQCBSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5843794 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)